molecular formula C15H19F2N B14233738 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine CAS No. 823178-53-6

8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine

Cat. No.: B14233738
CAS No.: 823178-53-6
M. Wt: 251.31 g/mol
InChI Key: VMGKCMPAKWMWQW-UHFFFAOYSA-N
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Description

8,8-Difluoro-N-methyl-N-phenylbicyclo[510]octan-1-amine is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted cyclohexane derivative.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    N-Methylation and N-Phenylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a ligand for certain proteins.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these receptors. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.

    8,8-Difluoro-N-methyl-N-phenylbicyclo[3.2.1]octan-1-amine: A closely related compound with a different bicyclic core.

Uniqueness

8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine is unique due to its specific bicyclic structure and the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

823178-53-6

Molecular Formula

C15H19F2N

Molecular Weight

251.31 g/mol

IUPAC Name

8,8-difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine

InChI

InChI=1S/C15H19F2N/c1-18(12-8-4-2-5-9-12)14-11-7-3-6-10-13(14)15(14,16)17/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3

InChI Key

VMGKCMPAKWMWQW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C23CCCCCC2C3(F)F

Origin of Product

United States

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